molecular formula C10H9FO B6214294 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 2731011-04-2

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B6214294
CAS No.: 2731011-04-2
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is a heterocyclic organic compound that belongs to the indene family It is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 4th position on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 7-Fluoro-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

    7-Fluoroindole: Shares the fluorine substitution but lacks the aldehyde group.

    2,3-Dihydro-1H-indene-4-carbaldehyde: Lacks the fluorine substitution but has the aldehyde group.

    7-Fluoro-2,3-dihydro-1H-indene-4-methanol: A reduced form of the aldehyde group.

Uniqueness: 7-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the combination of the fluorine atom and the aldehyde group on the indene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2731011-04-2

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.